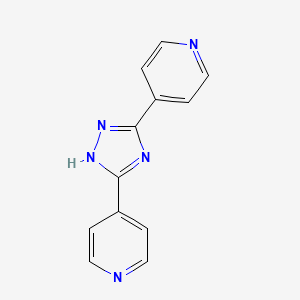

4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N5/c1-5-13-6-2-9(1)11-15-12(17-16-11)10-3-7-14-8-4-10/h1-8H,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKGHTHKDNHSOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC(=NN2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368692 | |

| Record name | 4-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4329-78-6 | |

| Record name | 4,4′-(1H-1,2,4-Triazole-3,5-diyl)bis[pyridine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4329-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine, a key heterocyclic scaffold in medicinal chemistry and materials science. The document delves into the mechanistic underpinnings of its synthesis, offers detailed protocols for its preparation and characterization, and explores its significance as a versatile building block in the development of novel therapeutic agents and functional materials. This guide is intended to serve as a valuable resource for researchers engaged in the exploration of 1,2,4-triazole chemistry and its multifaceted applications.

Introduction: The Significance of the 1,2,4-Triazole Core

The 1,2,4-triazole ring is a privileged five-membered heterocyclic motif that has garnered immense interest in the field of drug discovery and development. Its unique structural and electronic properties, including its ability to participate in hydrogen bonding and its metabolic stability, make it a cornerstone of numerous therapeutic agents.[1] The 1,2,4-triazole nucleus is present in a wide array of clinically approved drugs, exhibiting a broad spectrum of pharmacological activities, including antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory properties.[2]

The symmetrical substitution of the 1,2,4-triazole core with two pyridyl rings at the 3 and 5 positions, as seen in this compound, gives rise to a molecule with a unique combination of properties. The pyridyl moieties introduce additional sites for coordination and hydrogen bonding, making this compound an excellent ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers.[3][4] Furthermore, the bis(4-pyridyl)-1,2,4-triazole scaffold is a promising platform for the design of novel bioactive molecules.

This guide will provide a detailed exploration of the synthesis and characterization of this important compound, offering insights into the experimental nuances and the interpretation of analytical data.

Synthesis of this compound

A robust and accessible synthetic route to this compound proceeds via a two-step sequence starting from readily available isonicotinic acid.[4][5] The initial step involves the formation of the 4-amino-3,5-di(4-pyridyl)-4H-1,2,4-triazole intermediate, which is subsequently deaminated to yield the target compound.

Step 1: Synthesis of 4-Amino-3,5-di(4-pyridyl)-4H-1,2,4-triazole

The first step of the synthesis involves the self-condensation of isonicotinic acid in the presence of hydrazine hydrate at elevated temperatures.[4][5] This reaction proceeds through the initial formation of isonicotinohydrazide, which then undergoes a cascade of reactions to form the 4-amino-1,2,4-triazole ring.

Reaction Scheme:

Causality Behind Experimental Choices:

-

Isonicotinic Acid and Hydrazine Hydrate: Isonicotinic acid serves as the source of the pyridyl rings and the carbonyl groups necessary for the formation of the triazole ring. Hydrazine hydrate is a key reagent that provides the nitrogen backbone of the triazole ring and also acts as the amino group source for the 4-position.

-

High Temperature: The reaction is typically carried out at a high temperature (around 186°C) in a sealed reactor.[4][5] This is necessary to overcome the activation energy for the multiple condensation and cyclization steps involved in the formation of the triazole ring.

-

Solvent-Free or Minimal Solvent: The reaction can be performed with a minimal amount of solvent, which can increase the reaction rate and simplify the work-up procedure.

Proposed Reaction Mechanism

The formation of 4-amino-3,5-di(4-pyridyl)-4H-1,2,4-triazole from isonicotinic acid and hydrazine is a complex process that likely involves several key intermediates. A plausible mechanism, based on the principles of the Pellizzari and other related 1,2,4-triazole syntheses, is proposed below:

-

Formation of Isonicotinohydrazide: Isonicotinic acid reacts with hydrazine to form isonicotinohydrazide.

-

Formation of 1,2-di(isonicotinoyl)hydrazine: Two molecules of isonicotinohydrazide condense to form 1,2-di(isonicotinoyl)hydrazine.

-

Cyclization with Hydrazine: The 1,2-di(isonicotinoyl)hydrazine then reacts with another molecule of hydrazine. The hydrazine attacks one of the carbonyl groups, leading to a cyclization and dehydration cascade to form the 4-amino-1,2,4-triazole ring.

DOT Diagram of the Proposed Synthesis Pathway:

4-Amino-3,5-di(4-pyridyl)-4H-1,2,4-triazole + NaNO2/HCl -> this compound + N2 + 2H2O

Caption: The deamination process to yield the final product.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of the target compound. The ¹H NMR spectrum of this compound in DMSO-d₆ shows two distinct doublets in the aromatic region, corresponding to the protons of the two pyridyl rings. [4]

-

δ 8.78 (d, 4H): This downfield doublet is assigned to the four protons ortho to the nitrogen atoms in the pyridyl rings. The deshielding effect of the electronegative nitrogen atom causes these protons to resonate at a lower field.

-

δ 8.02 (d, 4H): This doublet is assigned to the four protons meta to the nitrogen atoms in the pyridyl rings.

The integration of these peaks (4H each) confirms the presence of two symmetrically substituted pyridyl rings. The absence of a signal for the N-H proton of the triazole ring is common in DMSO-d₆ due to exchange with residual water.

3.1.2. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum (KBr pellet) of the target compound exhibits characteristic absorption bands. [4]

-

~1607 cm⁻¹ (s): This strong absorption is attributed to the C=N stretching vibrations within the triazole and pyridine rings.

-

~1448 cm⁻¹ (m): This medium intensity band corresponds to C=C stretching vibrations in the aromatic rings.

-

Other characteristic peaks in the fingerprint region confirm the overall structure of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern. The mass spectrum of this compound shows a prominent molecular ion peak (M+H)⁺ at m/z 224.2, which corresponds to the protonated molecule and confirms its molecular weight. [4]

Elemental Analysis

Elemental analysis provides the percentage composition of each element in the compound, which can be compared with the calculated values to confirm the molecular formula. For C₁₂H₉N₅·0.5H₂O, the calculated values are C, 57.59%; H, 4.83%; N, 27.98%. The found values are typically in close agreement with these calculated values. [4]

Single-Crystal X-ray Diffraction of the Precursor

Table 1: Summary of Characterization Data

| Technique | Observation | Interpretation |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.78 (d, 4H), 8.02 (d, 4H) | Confirms the presence of two symmetrically substituted 4-pyridyl rings. [4] |

| IR (KBr, cm⁻¹) | 1607 (s), 1448 (m) | Characteristic C=N and C=C stretching vibrations of the triazole and pyridine rings. [4] |

| Mass Spectrometry (m/z) | 224.2 (M+H)⁺ | Confirms the molecular weight of the compound. [4] |

| Elemental Analysis | C, H, N values consistent with C₁₂H₉N₅·0.5H₂O | Confirms the elemental composition and molecular formula. [4] |

| Single-Crystal X-ray | CCDC 197458 (for the 4-amino precursor) | Provides structural information on the bis(4-pyridyl)-1,2,4-triazole scaffold. [6] |

Applications in Drug Development and Materials Science

The unique structural features of this compound make it a valuable building block in both medicinal chemistry and materials science.

Medicinal Chemistry and Drug Design

The 1,2,4-triazole core is a well-established pharmacophore in a wide range of therapeutic areas. The bis(4-pyridyl) substitution pattern of the target compound offers several advantages for drug design:

-

Scaffold for Bioactive Molecules: This rigid scaffold can be further functionalized at the pyridyl rings or the triazole nitrogen to generate libraries of compounds for screening against various biological targets.

-

Potential for Diverse Biological Activities: Derivatives of 1,2,4-triazoles have shown a remarkable range of biological activities, including antimicrobial, antifungal, anticancer, and anticonvulsant properties. [1][2]The introduction of the pyridyl moieties can modulate these activities and improve pharmacokinetic properties.

-

Enzyme Inhibition: The nitrogen atoms in the triazole and pyridine rings can act as hydrogen bond donors and acceptors, as well as coordination sites for metal ions in metalloenzymes, making this scaffold a promising candidate for the design of enzyme inhibitors.

Coordination Chemistry and Materials Science

The presence of multiple nitrogen donor atoms makes this compound an excellent multitopic bridging ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). [3][4]These materials have potential applications in:

-

Gas Storage and Separation: The porous nature of some MOFs constructed from this ligand allows for the selective adsorption and storage of gases.

-

Catalysis: The metal centers within the framework can act as catalytic sites for various chemical reactions.

-

Sensing: The luminescence or other physical properties of these materials can be modulated by the presence of specific analytes, enabling their use as chemical sensors.

-

Magnetic Materials: The triazole bridge can mediate magnetic interactions between metal centers, leading to the formation of materials with interesting magnetic properties. [7]

Experimental Protocols

Synthesis of 4-Amino-3,5-di(4-pyridyl)-4H-1,2,4-triazole

-

Combine isonicotinic acid (2.46 g, 0.02 mol) and 80% hydrazine hydrate (2 mL) in a 15 mL Teflon-lined reactor. [4][5]2. Seal the reactor and heat it at 186°C for 48 hours.

-

After cooling, dilute the resulting liquid with water.

-

Adjust the pH of the solution to 6 by the addition of HCl solution to precipitate the product.

-

Filter the white precipitate and recrystallize from ethanol to obtain a mixture of 4-amino-3,5-di(4-pyridyl)-4H-1,2,4-triazole and 3,5-di(4-pyridyl)-1H-1,2,4-triazole.

Synthesis of this compound

-

Dissolve the mixture of the 4-amino-triazole and the deaminated product (2.38 g, ca. 10 mmol) in 6M aqueous HCl (3 mL). [4][5]2. Slowly add an aqueous solution of sodium nitrite (0.76 g, 11 mmol) to the stirred solution. Vigorous gas evolution will be observed.

-

Continue stirring the mixture for 5-6 hours.

-

Adjust the pH of the solution to 6.5 with a 10% NaOH solution to precipitate the product.

-

Filter the white precipitate, dry it in the air, and recrystallize from ethanol to obtain colorless needles of this compound.

Conclusion

This compound is a molecule of significant interest due to its versatile synthetic accessibility and its potential as a building block in both medicinal chemistry and materials science. The synthetic route from isonicotinic acid provides a straightforward method for its preparation. Its well-defined spectroscopic and structural characteristics allow for unambiguous identification and quality control. The continued exploration of this and related bis(pyridyl)-1,2,4-triazole scaffolds is expected to lead to the discovery of novel therapeutic agents and advanced functional materials.

References

-

Liu, L.-L., & Yang, G. (2008). Synthesis of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole. Molbank, 2008(3), M564. [Link]

-

Verma, A., Joshi, N., & Singh, D. (2022). Exploring recent developments on 1,2,4‐triazole: Synthesis and biological applications. Chemistry & Biodiversity, 19(11), e202200679. [Link]

- ResearchGate. (n.d.). (PDF) Synthesis of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole.

-

PubChem. (n.d.). 3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine. National Center for Biotechnology Information. [Link]

-

Al-Ostoot, F. H., Al-Tamimi, A.-M. M., Al-Ghamdi, A. A., & El-Sayed, W. S. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Future Journal of Pharmaceutical Sciences, 7(1), 1-28. [Link]

-

MDPI. (2008). Synthesis of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole. Molecules. [Link]

- A reference on the synthesis and characterization of this compound.

- A reference on the synthesis of novel 1,2,4-triazole derivatives as potential antimicrobial agents.

-

MDPI. (2022). Synthesis of a New Bis(1,2,4-Triazole) Derivative with Antimicrobial Activity. Molecules. [Link]

- Bayrak, H., Demirbas, A., Karaoglu, S. A., & Demirbas, N. (2009). Synthesis of some new 1,2,4-triazoles, their Mannich and Schiff bases and evaluation of their antimicrobial activities. European Journal of Medicinal Chemistry, 44(3), 1057-1066.

- A review on novel 1,2,4-triazoles as antifungal agents.

- A reference on the synthesis and anticonvulsant activity of 4-amino-4H-1,2,4-triazole deriv

- A technical overview of this compound.

- A reference on the synthesis of 1,2,4-triazole compounds.

- A reference on the synthesis and biological screening of 3,4,5-substituted 1,2,4-triazoles.

- A review on the coordination chemistry of 4-substituted 3,5-di(2-pyridyl)-4H-1,2,4-triazoles.

- Wikipedia. (n.d.). 1,2,4-Triazole.

- A reference on the crystal structure of a bitriazole deriv

-

A reference ont[1][5][6]riazolo[4,3-a]pyridines as IDO1 inhibitors.

- A reference on the biological activity of 4(H)

Sources

- 1. researchgate.net [researchgate.net]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.org [mdpi.org]

- 6. 3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine | C12H10N6 | CID 570409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,5-bis(pyridin-4-yl)-4-amino-1,2,4-triazole | 38634-05-8 [chemicalbook.com]

An In-depth Technical Guide to the Spectroscopic Data of 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine, a heterocyclic organic compound, has garnered significant interest within the scientific community, particularly in the fields of coordination chemistry, materials science, and drug discovery. Its rigid, planar structure featuring a central 1,2,4-triazole ring flanked by two pyridine rings makes it an excellent multitopic bridging ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers. Understanding the detailed spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and for elucidating its behavior in various chemical environments. This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, offering insights into its structural features through nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Molecular Structure and Spectroscopic Correlation

The molecular structure of this compound, with the chemical formula C₁₂H₉N₅ and a molecular weight of 223.24 g/mol , is key to interpreting its spectroscopic data. The molecule's symmetry and the electronic environments of its constituent atoms directly influence its spectral characteristics.

Caption: Molecular structure of this compound.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a multi-step process starting from isonicotinic acid and hydrazine. This process first yields a mixture containing the desired product and its 4-amino precursor, 4-amino-3,5-di-(4-pyridyl)-4H-1,2,4-triazole. A subsequent deamination step is then employed to obtain the pure target compound.

Experimental Protocol: Synthesis

Step 1: Formation of the Intermediate Mixture

-

Combine isonicotinic acid (2.46 g, 0.02 mol) and 80% hydrazine (2 mL) in a 15 mL Teflon-lined reactor.

-

Heat the reactor at 1

A Comprehensive Technical Guide to the Structural Elucidation of 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine

Abstract: 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine, a structurally significant N-heterocyclic compound, stands as a promising multitopic bridging ligand for the synthesis of advanced coordination polymers and metal-organic frameworks (MOFs).[1][2] Its unique architecture, featuring a central 1,2,4-triazole ring flanked by two pyridine moieties, offers multiple coordination sites, making it a target of interest in materials science and medicinal chemistry.[3][4] The precise three-dimensional arrangement of its atoms, or crystal structure, is the foundational data that dictates its physical properties and interaction capabilities. This guide provides a comprehensive, field-proven roadmap for researchers and drug development professionals aimed at the definitive structural elucidation of this molecule. We detail the complete workflow, from optimized synthesis and crystallization to definitive structure determination by single-crystal X-ray diffraction (SC-XRD), corroborated by computational modeling. Every protocol is presented as a self-validating system, explaining the causality behind experimental choices to ensure technical accuracy and reproducibility.

Part I: Optimized Synthesis and Purity Confirmation

The journey to a crystal structure begins with the synthesis of high-purity material. Impurities can inhibit crystallization or lead to ambiguous results. The following protocol is a robust, multi-step procedure for obtaining this compound, adapted from established methodologies.[2][5]

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-Amino-3,5-di-(4-pyridyl)-4H-1,2,4-triazole (Precursor)

-

Reaction Setup: In a 15 mL Teflon-lined stainless steel reactor, combine isonicotinic acid (2.46 g, 0.02 mol) and 80% hydrazine hydrate (2.0 mL).[2] The use of a sealed reactor is critical for reaching the necessary temperature and pressure to drive the reaction.

-

Hydrothermal Reaction: Seal the reactor and heat at 186°C for 48 hours. This step facilitates the formation of hydrazide intermediates and their subsequent cyclization.[2]

-

Workup & Isolation: After cooling to room temperature, dilute the resulting liquid with deionized water. Adjust the pH from ~9 to 6 using a 1M HCl solution to precipitate the product.

-

Purification: Collect the white precipitate by vacuum filtration. Recrystallization from ethanol is often necessary to achieve high purity. The product at this stage is a mixture of the desired 4-amino precursor and the target compound.[2]

Step 2: Deamination to this compound (Target Compound)

-

Dissolution: Dissolve the mixture from Step 1 (approx. 2.38 g, ~10 mmol) in 6M aqueous HCl (3 mL). The acidic medium is required to protonate the amino group, making it susceptible to diazotization.

-

Diazotization: Slowly add an aqueous solution of sodium nitrite (NaNO₂; 0.76 g, 11 mmol) to the stirred solution.[2] Vigorous gas evolution (N₂) will be observed. This reaction must be performed in a well-ventilated fume hood. The slow addition controls the reaction rate and prevents excessive foaming.

-

Reaction & Precipitation: Continue stirring the mixture for 5-6 hours. Following the reaction, carefully adjust the pH from ~4 to 6.5 with a 10% NaOH solution to precipitate the final product.[2]

-

Final Purification: Filter the white precipitate, wash with cold water, and dry in air. Recrystallize the crude product from ethanol to yield colorless, needle-shaped crystals suitable for analysis.[2]

Data Presentation: Expected Spectroscopic Characterization

Purity and identity must be confirmed before proceeding to crystallization trials. The following data, derived from literature, serves as a benchmark for validation.[2]

| Analysis Type | Expected Result |

| ¹H-NMR (400 MHz, DMSO-d₆) | δ = 8.78 (4H, d, py-H), 8.02 (4H, d, py-H) |

| IR (KBr pellet, cm⁻¹) | 1607 (s), 1448 (m), 1144 (w), 983 (m), 838 (w), 724 (m) |

| Mass Spec. (m/z) | 224.2 (100%, M+H) |

| Elemental Analysis (for C₁₂H₉N₅) | C, 64.56%; H, 4.06%; N, 31.37% |

Part II: The Crystallization Workflow

Obtaining diffraction-quality single crystals is often the most challenging step. It is an empirical science requiring the screening of various conditions. The planar, rigid structure of this compound suggests a propensity to form ordered lattices, but the ideal conditions must be discovered systematically.[1]

Experimental Protocol: Crystallization Screening

-

Solvent Selection: Begin by testing solubility in a range of solvents with varying polarities (e.g., ethanol, methanol, acetonitrile, dimethylformamide (DMF), water). A suitable solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

-

Slow Evaporation: Prepare a near-saturated solution of the compound in a suitable solvent in a small vial. Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days to weeks. This is the simplest and often most effective method.

-

Vapor Diffusion (Hanging Drop/Sitting Drop): Place a concentrated drop of the compound solution on a siliconized coverslip. Invert the slip over a well containing a reservoir of a "precipitant" solvent in which the compound is insoluble but miscible with the compound's solvent. The slow diffusion of the precipitant vapor into the drop gradually reduces the compound's solubility, inducing crystallization.

-

Solvent Layering: Carefully layer a less dense solvent (in which the compound is soluble) on top of a denser solvent (in which the compound is less soluble). Crystals may form at the interface over time.

Caption: The sequential workflow for SC-XRD from crystal to final structure.

Part IV: Computational Corroboration

Quantum chemical methods, particularly Density Functional Theory (DFT), provide a powerful, independent means of validating an experimental crystal structure. [6][7]By calculating the molecule's lowest energy conformation in a vacuum, we can compare theoretical bond lengths and angles with the experimental XRD data.

Protocol: DFT Geometry Optimization

-

Model Building: Construct the 3D model of this compound in a molecular modeling program.

-

Calculation Setup: Use a computational chemistry package (e.g., Gaussian, ORCA). Select a suitable functional and basis set, such as B3LYP/6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. [7]3. Execution: Perform a geometry optimization calculation. The algorithm will iteratively adjust the atomic positions to find the minimum energy structure.

-

Analysis: Extract the optimized bond lengths, bond angles, and dihedral angles from the output file for comparison with the refined crystal structure data.

Caption: The synergistic relationship between XRD and DFT analysis.

Part V: Anticipated Structural Features

While the definitive crystal structure awaits experimental determination, we can make authoritative predictions based on the known structures of closely related compounds, such as 4-(4-ethoxyphenyl)-3,5-di-2-pyridyl-4H-1,2,4-triazole and various metal complexes. [8][9] Conformation and Planarity: The primary conformational variable is the rotation of the two pyridine rings relative to the central triazole ring. In related structures, the dihedral angles between the triazole and pyridyl rings can vary significantly, often ranging from 20° to 70°. [9]This twist is a compromise between conjugative effects (favoring planarity) and steric hindrance. We anticipate a non-planar conformation for the title compound in the solid state.

Intermolecular Interactions and Crystal Packing: The crystal packing will likely be dominated by hydrogen bonding and π-π stacking. The key hydrogen bond donor is the N-H group of the triazole ring, and the most likely acceptors are the nitrogen atoms of the pyridine rings on adjacent molecules. This could lead to the formation of infinite chains or dimeric motifs. For example, in 1H-1,2,4-triazole-3,5-diamine, mutual hydrogen bonds form between triazole molecules, a feature that could be present here. [10]Furthermore, π-π stacking between the aromatic rings of neighboring molecules is expected to play a significant role in stabilizing the crystal lattice.

Data Presentation: Comparison of Related Crystal Structures

| Compound | Dihedral Angle (Triazole-Pyridine) | Key Intermolecular Interaction | Reference |

| 4-(4-Ethoxyphenyl)-3,5-di-2-pyridyl-4H-1,2,4-triazole | 30.0°, 21.0° | C—H⋯N hydrogen bonds | [9] |

| 4-(4-Chlorophenyl)-3-(2-pyridyl)-4H-1,2,4-triazole | 43.4° | C—H⋯N hydrogen bonds | [9] |

| 1H-1,2,4-Triazole-3,5-diamine monohydrate | N/A | Mutual N-H···N hydrogen bonds | [10] |

Conclusion

The structural elucidation of this compound is a multi-stage process that demands precision at every step, from synthesis to final data refinement. This guide outlines a complete and robust workflow designed to yield a definitive, publication-quality crystal structure. The resulting atomic-level information is indispensable, providing the foundational knowledge required to rationally design novel materials, catalysts, and pharmaceutical agents based on this versatile molecular scaffold.

References

- Vertex AI Search. (2025-12-05). Synthesis and Characterization of this compound.

- Rigaku. What Is Small Molecule Crystal Structure Analysis?.

- Excillum. Small molecule crystallography.

- National Institutes of Health (NIH).

- Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.

- Pulstec USA. (2023-10-25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction.

- National Institutes of Health (NIH). (2025-07-08).

- International Journal of Nanoscience and Nanotechnology. (2025-04-17).

- Vertex AI Search. Navigating the Technical Aspects of this compound.

- International Journal of Nanoscience and Nanotechnology. (2025-04-17).

- Indian Journal of Chemistry.

- ResearchGate. (2025-10-16). Synthesis of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole.

- MDPI. Synthesis of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole.

- International Research Journal of Education and Technology.

- ResearchGate. 4-(4-tert-Butylphenyl)-3,5-di-2-pyridyl-4H-1,2,4-triazole.

- Preprints.org. Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities.

- ResearchGate. (2021-01-12).

- Organic Chemistry Portal. Synthesis of 4H-1,2,4-triazoles.

- PubMed Central (PMC).

- ResearchGate.

- PubMed Central (PMC). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis.

- National Institutes of Health (NIH).

- PubChem. 3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine | C12H10N6.

- MDPI. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole [mdpi.com]

- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. New 1,2,4-Triazole Derivatives with a N-Mannich Base Structure Based on a 4,6-Dimethylpyridine Scaffold as Anticancer Agents: Design, Synthesis, Biological Evaluation, and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. irjweb.com [irjweb.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine: Synthesis, Properties, and Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine, a versatile heterocyclic compound. With the molecular formula C₁₂H₉N₅ and a molecular weight of approximately 223.23 g/mol , this compound, registered under CAS Number 4329-78-6, has garnered significant interest in coordination chemistry, materials science, and medicinal chemistry.[1][2][3] This guide details its synthesis, spectroscopic and structural characteristics, solubility, and thermal stability, and explores its chemical behavior, particularly as a multidentate ligand. Experimental protocols and in-depth discussions are provided to support researchers in the effective utilization of this compound.

Introduction

This compound is a structurally intriguing molecule featuring a central 1,2,4-triazole ring symmetrically substituted with two pyridine rings at the 3 and 5 positions. This unique arrangement of nitrogen-containing heterocycles imparts a rich and versatile chemical character. The pyridine moieties offer excellent coordination sites for metal ions, making it a valuable building block for the synthesis of metal-organic frameworks (MOFs) and coordination polymers.[2] The triazole core, a well-known pharmacophore, suggests potential applications in drug discovery, with studies indicating possible antimicrobial and anticancer properties.[4] This guide aims to consolidate the available technical information on this compound, providing a foundational resource for scientists exploring its potential.

Synthesis and Purification

The synthesis of this compound can be achieved through several routes, with the most common starting from readily available pyridine derivatives. The choice of synthetic pathway often depends on the desired scale, purity requirements, and available starting materials.[2]

Synthetic Workflow from Isonicotinic Acid

A widely employed and reliable method involves the use of isonicotinic acid and hydrazine. This multi-step synthesis is valued for its straightforward procedures and accessible precursors. The causality behind this workflow lies in the initial formation of a stable hydrazide, which then undergoes cyclization to form the triazole ring. A subsequent deamination step is crucial for arriving at the target compound.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a synthesized methodology based on established literature procedures.

Step 1: Synthesis of the Intermediate Mixture

-

In a 15 mL Teflon-lined reactor, combine isonicotinic acid (2.46 g, 0.02 mol) and 80% hydrazine hydrate (2 mL).

-

Seal the reactor and heat it at 186°C for 48 hours. The high temperature and pressure facilitate the condensation and cyclization reactions.

-

After cooling, dilute the resulting liquid with water.

-

Adjust the pH of the solution from approximately 9 to 6 using a dilute HCl solution. This neutralization causes the product to precipitate.

-

Collect the white precipitate by filtration. This solid is a mixture of 4-amino-3,5-di-(4-pyridyl)-4H-1,2,4-triazole and the desired 3,5-di-(4-pyridyl)-1H-1,2,4-triazole.[5]

Step 2: Deamination

-

Dissolve the crude mixture from Step 1 (approximately 2.38 g) in 6M aqueous HCl (3 mL).

-

Slowly add an aqueous solution of sodium nitrite (NaNO₂, 0.76 g, 11 mmol). Vigorous gas evolution (N₂) will be observed as the amino group is diazotized and eliminated.

-

Stir the mixture for 5-6 hours to ensure the reaction goes to completion.

Step 3: Isolation and Purification

-

Adjust the pH of the reaction mixture from approximately 4 to 6.5 with a 10% NaOH solution. The target compound will precipitate out of the acidic solution upon neutralization.

-

Collect the white precipitate by filtration and dry it in the air.

-

For final purification, recrystallize the crude product from ethanol to obtain colorless needles of this compound.[5]

Physical Properties

The physical properties of this compound are summarized in the table below. Its high melting point is indicative of a stable, planar structure with strong intermolecular interactions.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₉N₅ | [1][3] |

| Molecular Weight | 223.23 g/mol | [1] |

| Appearance | Yellow or off-white solid | [1] |

| Melting Point | 286-289°C | [4] |

| Solubility | Good solubility in DMSO and DMF | [4] |

Solubility Profile

The molecule exhibits good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which is advantageous for its use in solution-phase reactions and for spectroscopic analysis.[4] Its solubility in water and other common organic solvents has not been quantitatively reported but is generally low.

Thermal Stability

Chemical and Spectroscopic Properties

The chemical properties of this compound are dominated by the presence of multiple nitrogen atoms, which can act as both hydrogen bond acceptors and donors, and as coordination sites for metal ions.

Caption: Key chemical properties derived from the molecular structure.

Spectroscopic Characterization

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present in the molecule. Characteristic absorption bands for this compound include:

-

1607 cm⁻¹ (s): C=N stretching vibrations within the pyridine and triazole rings.

-

1448 cm⁻¹ (m): Aromatic C=C stretching.

-

983 cm⁻¹ (m): Pyridine ring breathing mode.

-

838 cm⁻¹ (w), 724 cm⁻¹ (m): C-H out-of-plane bending vibrations.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: In DMSO-d₆, the proton NMR spectrum is characteristically simple due to the molecule's symmetry. Two doublets are typically observed for the pyridine protons:

-

δ = 8.78 ppm (4H, d, pyridine-H)

-

δ = 8.02 ppm (4H, d, pyridine-H)[5]

-

-

¹³C NMR: While specific experimental data for the target molecule is not widely published, data for closely related 4-substituted 1,2,4-triazoles and dipyridyl compounds suggest that the pyridine carbons would appear in the aromatic region (approx. 120-150 ppm) and the triazole carbons at lower field (approx. 150-165 ppm).[7][8]

UV-Visible Spectroscopy: Specific UV-Vis absorption data for this compound is not readily available. However, triazole-containing aromatic systems typically exhibit π → π* transitions in the UV region. For instance, the parent 1,2,4-triazole has a strong absorption around 205-210 nm.[9] The extended conjugation in this compound would be expected to shift the absorption maxima to longer wavelengths.

Structural Analysis

Single-crystal X-ray diffraction data for the free ligand is not currently available in open literature. However, analysis of its coordination complexes reveals a planar or near-planar conformation of the triazole and pyridine rings.[5] This planarity facilitates π-π stacking interactions in the solid state. The crystal structure of related triazole derivatives often reveals extensive hydrogen bonding networks, which contribute to their high melting points and thermal stability.[10][11]

Coordination Chemistry

A paramount feature of this compound is its role as a multidentate ligand. The nitrogen atoms of the two pyridine rings and the triazole ring can coordinate to metal centers, acting as a bridging ligand to form one-, two-, or three-dimensional coordination polymers and MOFs.[5] This ability to link metal centers has led to its use in the design of materials with interesting magnetic, catalytic, and porous properties.

Applications in Research and Development

The unique structural and chemical properties of this compound make it a valuable compound in several areas:

-

Materials Science: As a linker in the synthesis of MOFs and coordination polymers for applications in gas storage, separation, and catalysis.

-

Medicinal Chemistry: The 1,2,4-triazole core is a "privileged scaffold" found in numerous approved drugs. This compound serves as a precursor for the synthesis of novel therapeutic agents, with research indicating potential antimicrobial and anticancer activities.[4]

-

Corrosion Inhibition: The nitrogen-rich structure allows it to adsorb onto metal surfaces, and it has been investigated as a corrosion inhibitor for mild steel in acidic environments.[4]

Conclusion

This compound is a compound of significant scientific interest, bridging the fields of organic synthesis, materials science, and medicinal chemistry. Its well-defined synthesis and versatile chemical properties, particularly its function as a multidentate ligand, ensure its continued importance in the development of new materials and potential therapeutic agents. This guide has provided a detailed overview of its known physical and chemical properties, offering a solid foundation for researchers working with this compound. Further research to fully elucidate its ¹³C NMR and UV-Vis spectra, quantitative solubility, and the crystal structure of the free ligand would be valuable additions to the scientific literature.

References

-

Al-Masoudi, N. A., & Shaker, Y. A. (2021). X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. Molecules, 26(21), 6432. Retrieved from [Link]

-

Barberis, A., et al. (2021). The[1][4][10]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. Chemistry – A European Journal, 27(65), 16235-16245. Retrieved from [Link]

-

D'hooghe, M., et al. (2014). Electronic Supplementary Information for 1H and 13C NMR Data for triazole 1. Royal Society of Chemistry. Retrieved from [Link]

-

Trivedi, M. K., et al. (2015). Figure 4: TGA thermogram of control and treated 1,2,4-triazole. ResearchGate. Retrieved from [Link]

-

El-Gazzar, A. B. A., et al. (2021). Synthesis and Screening of New[1][4][7]Oxadiazole,[1][4][10]Triazole, and[1][4][10]Triazolo[4,3-b][1][4][10]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). Molecules, 26(2), 333. Retrieved from [Link]

-

Liu, L.-L., & Yang, G. (2008). Synthesis of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole. Molbank, 2008(2), M563. Retrieved from [Link]

-

Inoue, K., et al. (2024). Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 11), 1161–1164. Retrieved from [Link]

-

Zhang, Y., et al. (2023). Thermodynamic Analysis and Pyrolysis Mechanism of 4,4′-Azobis-1,2,4-triazole. ACS Omega, 8(39), 36471–36478. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,2,3-Triazole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Singh, R. P., et al. (2014). a validated uv spectrophotometric method for the determination of letrozole in bulk and solid dosage form. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 654-656. Retrieved from [Link]

-

Palmer, M. H., et al. (2012). The electronic states of 1,2,4-triazoles: a study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy and a comparison with ab initio configuration interaction computations. The Journal of Chemical Physics, 136(9), 094310. Retrieved from [Link]

-

Samir, A., et al. (2019). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1 H -1,2,3-triazole and pyrazole. Atmospheric Environment, 213, 532-540. Retrieved from [Link]

-

Lieber, E., et al. (2011). ultraviolet absorption spectra and acidities of isomeric thiatriazole and tetrazole derivatives. Canadian Journal of Chemistry, 37(6), 1028-1035. Retrieved from [Link]

-

Aydemir, M., et al. (2024). Half-sandwich ruthenium(II) and iridium(III) complexes of imidazole based phosphinite ligands: antioxidant and antibacterial activities as well as electrochemical properties. Applied Organometallic Chemistry, 38(2), e7223. Retrieved from [Link]

-

Axios Research. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound - CAS - 4329-78-6 | Axios Research [axios-research.com]

- 4. Buy this compound | 4329-78-6 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. Thermodynamic Analysis and Pyrolysis Mechanism of 4,4′-Azobis-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The [1,2,4]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid [mdpi.com]

- 11. Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dipyridine (CAS 4329-78-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-(1H-1,2,4-Triazole-3,5-diyl)dipyridine, registered under CAS number 4329-78-6, is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. Structurally, it features a central 1,2,4-triazole ring symmetrically substituted at the 3- and 5-positions with two pyridine rings linked at their 4-positions. This arrangement results in a planar, rigid molecule with multidentate coordination capabilities, making it a valuable building block in the synthesis of complex molecular architectures and a key intermediate in the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of this compound, with a particular focus on its relevance to drug discovery and development.

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. One of the most common and well-documented methods involves a two-step process starting from readily available isonicotinic acid.[1] This approach is favored for its relatively straightforward procedure and amenability to scale-up.

Causality of Experimental Choices

The choice of a two-step synthesis starting from isonicotinic acid is predicated on the need for a reliable and efficient method to construct the central 1,2,4-triazole ring with the desired symmetrical substitution pattern. The initial reaction with hydrazine hydrate under high temperature and pressure facilitates the formation of a mixture of 4-amino-3,5-di-(4-pyridyl)-4H-1,2,4-triazole and the target compound. The subsequent deamination step is a critical purification and conversion process. The use of sodium nitrite in an acidic medium selectively removes the amino group from the 4-position of the triazole ring, yielding the desired 3,5-di-(4-pyridyl)-1H-1,2,4-triazole. This deamination reaction is a classic method for the conversion of primary aromatic amines to other functional groups, and in this context, it efficiently produces the target compound.

Experimental Protocol: Synthesis from Isonicotinic Acid

Step 1: Synthesis of 4-amino-3,5-di-(4-pyridyl)-4H-1,2,4-triazole and 3,5-di-(4-pyridyl)-1H-1,2,4-triazole mixture [1]

-

In a 15 mL Teflon-lined reactor, combine isonicotinic acid (2.46 g, 0.02 mol) and 80% hydrazine hydrate (2 mL).

-

Seal the reactor and heat it at 186°C for 48 hours.

-

After cooling, dilute the resulting liquid with water.

-

Adjust the pH of the solution from 9 to 6 by the addition of a hydrochloric acid solution.

-

Collect the resulting white precipitate by filtration.

-

Recrystallize the precipitate from ethanol to obtain a mixture of 4-amino-3,5-di-(4-pyridyl)-4H-1,2,4-triazole and 3,5-di-(4-pyridyl)-1H-1,2,4-triazole.

Step 2: Deamination to yield pure 3,5-di-(4-pyridyl)-1H-1,2,4-triazole [1]

-

Dissolve the mixture of triazoles (2.38 g, approx. 10 mmol) in 6M aqueous hydrochloric acid (3 mL).

-

Slowly add an aqueous solution of sodium nitrite (0.76 g, 11 mmol) to the stirred solution. Vigorous gas evolution will be observed.

-

Continue stirring the mixture for 5-6 hours.

-

Adjust the pH of the solution from 4 to 6.5 using a 10% sodium hydroxide solution.

-

Collect the resulting white precipitate by filtration and dry it in the air.

-

Recrystallize the crude product from ethanol to afford colorless needles of this compound.

Synthesis Workflow Diagram

Sources

Tautomeric Forms of 1,2,4-Triazole Derivatives: An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, integral to numerous therapeutic agents due to its diverse biological activities.[1] The functionality of these heterocyclic compounds is profoundly influenced by the subtle yet critical phenomenon of prototropic tautomerism. This guide provides a comprehensive exploration of the tautomeric forms of 1,2,4-triazole derivatives, offering in-depth insights into their structural dynamics, the factors governing tautomeric equilibrium, and the advanced analytical techniques essential for their characterization. For researchers and drug development professionals, a deep understanding of 1,2,4-triazole tautomerism is paramount for successful structure-activity relationship (SAR) studies, rational drug design, and the development of novel therapeutics with enhanced efficacy and selectivity.[2]

Core Concepts: The Landscape of 1,2,4-Triazole Tautomerism

Prototropic tautomerism in 1,2,4-triazole derivatives involves the migration of a proton between the nitrogen atoms of the heterocyclic ring. This dynamic equilibrium results in the existence of three primary annular tautomers, designated by the position of the mobile proton: 1H, 2H, and 4H.[1][3] The unsubstituted 1,2,4-triazole predominantly exists in the more stable 1H-tautomeric form.[3][4][5] However, the relative stability of these tautomers is a delicate balance influenced by a multitude of factors.

The tautomeric equilibrium is a pivotal factor in determining the chemical behavior and biological activity of substituted 1,2,4-triazoles. Different tautomers exhibit distinct three-dimensional shapes, hydrogen bond donor/acceptor patterns, and lipophilicity, all of which are critical for molecular recognition and interaction with biological targets.[1]

Caption: General tautomeric equilibrium in substituted 1,2,4-triazoles.

Factors Influencing Tautomeric Stability

The predominance of a specific tautomer is not static but is rather a consequence of a complex interplay of electronic, steric, and environmental factors.

Substituent Effects: The Directing Force

The nature and position of substituents on the triazole ring are arguably the most significant determinants of tautomeric preference.[3] Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can dramatically alter the electron density distribution within the ring, thereby stabilizing or destabilizing certain tautomeric forms.[3][6]

-

Electron-donating groups (e.g., -NH₂, -OH) tend to stabilize the 2H-tautomer.[6]

-

Electron-withdrawing groups (e.g., -NO₂, -COOH) generally favor the 1H-tautomer.[6]

For instance, in 3-amino-1,2,4-triazole, physical and theoretical studies indicate a stability order of 1H > 2H > 4H.[3][7] Conversely, the orientation of a substituent can have a profound impact. For example, the tautomeric behavior of triazoles with a methoxy substituent is controlled by the formation of intramolecular hydrogen bonds when in the ortho position, while the degree of conjugation is the decisive factor for meta and para derivatives.[6][8][9]

Solvent Effects and Environmental Factors

The polarity of the solvent can influence the tautomeric equilibrium by differentially solvating the various tautomeric forms.[3] While some computational models suggest that the relative energies of tautomers like those of 3-amino-1,2,4-triazole are not dramatically altered in aqueous solution, experimental validation in various solvent systems is crucial for a complete understanding.[10] Temperature also plays a role in the dynamic equilibrium between tautomers.[3]

Analytical Arsenal for Tautomer Elucidation

A multi-faceted approach combining several analytical techniques is often necessary to unambiguously determine the predominant tautomeric form and to study the equilibrium dynamics.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution-State Dynamics

NMR spectroscopy is a powerful and indispensable tool for studying tautomerism in solution.[3][10][11] The chemical shifts of protons (¹H), carbons (¹³C), and nitrogens (¹⁵N) are exquisitely sensitive to the electronic environment, which differs significantly between tautomers.[10]

Experimental Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of the 1,2,4-triazole derivative in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can directly influence the tautomeric equilibrium.[10]

-

Data Acquisition: Acquire ¹H, ¹³C, and, if possible, ¹⁵N NMR spectra on a high-resolution NMR spectrometer (typically 400 MHz or higher).

-

Data Analysis:

-

Analyze the chemical shifts, coupling constants, and signal intensities. The chemical shift of the N-H proton is particularly informative.[3]

-

For thione-thiol tautomerism, the ¹³C NMR signal for the C=S carbon is typically observed around 169 ppm.[3]

-

Two-dimensional NMR experiments, such as HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguous structural assignment of the predominant tautomer.[3]

-

Comparing observed chemical shifts with those predicted by Density Functional Theory (DFT) calculations for each tautomer can significantly aid in signal assignment and validation of the tautomeric form.[10]

-

Single-Crystal X-ray Crystallography: The Definitive Solid-State Structure

Single-crystal X-ray crystallography stands as the gold standard for the unequivocal determination of a molecule's three-dimensional structure in the solid state.[2] This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, thereby offering definitive proof of the dominant tautomeric form in the crystal lattice.[2]

Experimental Protocol for X-ray Crystallography:

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[1]

-

Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.[1]

-

Structure Solution and Refinement: Process the collected diffraction data to solve and refine the crystal structure. The positions of hydrogen atoms can often be located from the difference Fourier map, which directly confirms the tautomeric form.[10]

-

Data Analysis: Analyze the refined crystal structure to determine precise bond lengths, angles, and intermolecular interactions, such as hydrogen bonding networks, which provide a complete picture of the solid-state structure.[2][10]

Caption: Integrated workflow for the investigation of 1,2,4-triazole tautomerism.

Complementary Spectroscopic Techniques

-

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable technique for identifying functional groups and can help differentiate between tautomers, particularly in the solid state.[10] The N-H stretching and bending vibrations, as well as ring vibrations, are characteristic of each tautomeric form.[7][10]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to distinguish between tautomers based on their different electronic transitions. For example, in 5-substituted-3-mercapto-1,2,4-triazoles, two absorption maxima are typically observed, with one being characteristic of the C=S chromophore in the thione form.[3][7]

Computational Chemistry: A Predictive and Corroborative Tool

Quantum chemical calculations, particularly DFT, have become an indispensable tool in the study of tautomerism.[1][12] These methods allow for the prediction of the relative stabilities of different tautomers, providing valuable insights that can guide and corroborate experimental findings.

Typical Computational Workflow:

-

Geometry Optimization: Perform geometry optimizations for all possible tautomers.

-

Energy Calculations: Calculate the relative electronic and Gibbs free energies to predict the most stable tautomer. Computational studies consistently show that for the parent 1,2,4-triazole, the 1H-tautomer is the most stable form.[1]

-

Spectroscopic Property Simulation: Simulate spectroscopic properties such as NMR chemical shifts, which can then be directly compared with experimental data to validate the predicted tautomer populations.[1]

Biological Significance and Implications for Drug Development

The tautomeric state of a 1,2,4-triazole derivative is of paramount importance in drug design and development.[1] The specific tautomer present will dictate the molecule's interactions with its biological target. For example, the hydrogen bonding pattern, which is crucial for receptor binding, will be different for each tautomer. A comprehensive understanding and, where possible, control of the tautomeric equilibrium are therefore essential for:

-

Structure-Activity Relationship (SAR) Studies: To build accurate SAR models, it is crucial to know the predominant tautomeric form that is responsible for the observed biological activity.

-

Rational Drug Design: Knowledge of the preferred tautomer allows for the design of more potent and selective ligands.

-

Intellectual Property: Defining the specific tautomeric form of a new chemical entity can be a critical aspect of patent protection.

Conclusion

The study of tautomerism in 1,2,4-triazole derivatives is a rich and complex field with profound implications for medicinal chemistry and drug discovery. A thorough characterization of the tautomeric landscape is not merely an academic exercise but a fundamental requirement for the rational design and development of novel therapeutics. By employing an integrated approach that combines advanced spectroscopic techniques, definitive crystallographic analysis, and predictive computational modeling, researchers can gain a comprehensive understanding of the structural dynamics of these versatile heterocyclic systems, thereby unlocking their full therapeutic potential.

References

-

Kryvov, V. V., et al. (2016). Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study. The Journal of Physical Chemistry A, 120(49), 10116–10124. Retrieved from [Link]

-

Kryvov, V. V., et al. (2016). Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives. Combined Spectroscopic and Theoretical Study. ResearchGate. Retrieved from [Link]

-

Scribd. (n.d.). Substituent Effects on Triazole Tautomerism. Scribd. Retrieved from [Link]

-

Kryvov, V. V., et al. (2016). Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study. PubMed. Retrieved from [Link]

-

Lytvyn, R., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). The tautomers of 1,2,3-triazole and 1,2,4-triazole. ResearchGate. Retrieved from [Link]

-

Kumar, R., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. Retrieved from [Link]

-

Lytvyn, R., et al. (2023). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ProQuest. Retrieved from [Link]

-

Ye, D. -J., et al. (2012). Synthesis and Crystal Structure of 1,2,4-Triazol-5(4H)-one Derivative. Asian Journal of Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Quantum chemical studies on tautomerism and basicity behavior of some 1,2,4-triazole derivatives. ResearchGate. Retrieved from [Link]

-

Creagh, L. T. (1967). Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles. UNT Digital Library. Retrieved from [Link]

-

Scite.ai. (n.d.). Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study. Scite.ai. Retrieved from [Link]

-

Scribd. (n.d.). Nuclear Magnetic Resonance Studyes of Triazoles I - Tautomerism of 1,2,4-Triazole - J Org Chem 33 (7), 2956-2957 (1968). Scribd. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and structures of 1,2,4-triazoles derivatives. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives. ResearchGate. Retrieved from [https://www.researchgate.net/publication/350102604_Theoretical_Study_of_Tautomeric_Conformations_for_124-Triazole_Derivatives]([Link]_ Derivatives)

-

Creagh, L. T., & Truitt, P. (1968). Nuclear magnetic resonance studyes of triazoles. I. Tautomerism of 1,2,4-triazole. The Journal of Organic Chemistry, 33(7), 2956–2957. Retrieved from [Link]

-

National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. Retrieved from [Link]

-

Csonka, G. I., & Ángyán, J. G. (1997). Tautomerism of 1,2,3- and 1,2,4-triazole in the gas phase and in aqueous solution: a combined ab initio quantum mechanics and free energy perturbation study. The Journal of Physical Chemistry, 101(31), 5695–5703. Retrieved from [Link]

-

ResearchGate. (n.d.). Novel 1,2,4-Triazole Derivatives: Structure, DFT Study, X-Ray Analysis, and Antimicrobial Activity. ResearchGate. Retrieved from [Link]

-

Al-Salahi, R., & Al-Omar, M. (2014). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 3(9), 114-129. Retrieved from [Link]

-

A comprehensive review on 1, 2, 4 Triazole. (2021). International Journal of Pharmaceutical Research and Applications, 6(3), 414-430. Retrieved from [Link]

-

Singh, K., & Kumar, A. (2024). A comprehensive review of 1,2,3 & 1,2,4 triazoleanalogs for their versatile biological activities. African Journal of Biological Sciences, 6(12), 2494-2528. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent developments in the chemistry of 1H- and 4H-1,2,4-triazoles. ResearchGate. Retrieved from [Link]

-

Wang, Y., et al. (2023). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 11, 1145426. Retrieved from [Link]

-

Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors. (2024). European Journal of Medicinal Chemistry, 269, 117192. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijprajournal.com [ijprajournal.com]

- 6. researchgate.net [researchgate.net]

- 7. ijsr.net [ijsr.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles - UNT Digital Library [digital.library.unt.edu]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine: Core Starting Materials and Methodologies

Introduction

4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine, also known as 3,5-di(pyridin-4-yl)-1H-1,2,4-triazole, is a versatile bitopic bridging ligand. Its unique structural properties make it a valuable component in the synthesis of coordination polymers, metal-organic frameworks (MOFs), and supramolecular assemblies. These materials have shown promise in various applications, including gas storage, catalysis, and sensing. Furthermore, the 1,2,4-triazole core is a recognized pharmacophore, lending biological relevance to its derivatives.[1][2][3] This guide provides an in-depth examination of the primary synthetic routes to this compound, focusing on the selection of starting materials and the rationale behind the experimental protocols.

Core Synthetic Strategies and Starting Materials

The synthesis of this compound can be achieved through several strategic pathways. The choice of starting material is critical and dictates the reaction conditions and the number of synthetic steps required. The most prevalent and well-documented methods are discussed below.

From Isonicotinic Acid and Hydrazine

This is a direct and robust method for the synthesis of the bis(4-pyridyl)triazole core.[1] The reaction proceeds through the formation of an intermediate, 4-amino-3,5-di-(4-pyridyl)-4H-1,2,4-triazole, which is subsequently deaminated to yield the final product.

Causality of Experimental Choices:

-

High Temperature and Pressure: The initial condensation and cyclization of isonicotinic acid with hydrazine require elevated temperatures (around 186°C) and are typically carried out in a sealed, Teflon-lined reactor to achieve the necessary pressure.[1] This is to drive the dehydration and cyclization steps to completion.

-

Deamination Step: The formation of the 4-amino-1,2,4-triazole is a common outcome when using hydrazine. The subsequent removal of the amino group is efficiently achieved by diazotization with a nitrite salt, such as sodium nitrite (NaNO₂), in an acidic medium. The resulting diazonium salt is unstable and readily eliminates nitrogen gas to afford the deaminated triazole.

Experimental Protocol:

Step 1: Synthesis of 4-amino-3,5-di-(4-pyridyl)-4H-1,2,4-triazole and 3,5-di-(4-pyridyl)-1H-1,2,4-triazole mixture [1]

-

Combine isonicotinic acid (e.g., 2.46 g, 0.02 mol) and 80% hydrazine hydrate (e.g., 2 ml) in a Teflon-lined reactor.

-

Seal the reactor and heat at 186°C for 48 hours.

-

After cooling, dilute the resulting liquid with water.

-

Adjust the pH to 6 with an HCl solution to precipitate the product.

-

Filter and collect the white precipitate, which is a mixture of the 4-amino and the desired deaminated product.

Step 2: Deamination to Pure 3,5-di-(4-pyridyl)-1H-1,2,4-triazole [1]

-

Dissolve the mixture from Step 1 in aqueous HCl (e.g., 6M).

-

Slowly add an aqueous solution of sodium nitrite (NaNO₂). Effervescence (release of N₂) will be observed.

-

Stir the mixture for 5-6 hours.

-

Adjust the pH to 6.5 with a 10% NaOH solution to precipitate the final product.

-

Filter, dry, and recrystallize from ethanol to obtain colorless needles of this compound.

Workflow Diagram:

Caption: Synthesis from Isonicotinic Acid.

From Isonicotinonitrile and Hydrazine

This method also proceeds via the 4-amino-3,5-di-(4-pyridyl)-4H-1,2,4-triazole intermediate.[1] Isonicotinonitrile serves as the source of the pyridyl group and the carbon for the triazole ring.

Causality of Experimental Choices:

-

Solvent and Temperature: The reaction is typically carried out in a high-boiling point solvent like ethylene glycol at elevated temperatures (e.g., 130°C) to facilitate the reaction between the nitrile and hydrazine.[1]

-

Excess Hydrazine: Using an excess of hydrazine helps to ensure the complete conversion of the nitrile.

-

Deamination: As with the isonicotinic acid route, a subsequent deamination step is required to obtain the final product.

Experimental Protocol:

Step 1: Synthesis of 4-amino-3,5-di-(4-pyridyl)-4H-1,2,4-triazole [1]

-

React isonicotinonitrile with an excess of hydrazine in ethylene glycol.

-

Heat the mixture at 130°C.

-

Isolate the resulting 4-amino-3,5-di-(4-pyridyl)-4H-1,2,4-triazole.

Step 2: Deamination

-

Follow the deamination protocol as described in the isonicotinic acid method (Section 1, Step 2).

Workflow Diagram:

Caption: Synthesis from Isonicotinonitrile.

From Pyridine-4-carboxaldehyde and Hydrazine Hydrate

This approach involves the initial formation of a hydrazone, which then undergoes cyclization to form the triazole ring.[4]

Causality of Experimental Choices:

-

Condensation: The formation of the hydrazone from the aldehyde and hydrazine is a standard condensation reaction.

-

Cyclization and Oxidation: The subsequent cyclization to form the 1,2,4-triazole ring often requires an oxidizing agent or specific conditions like microwave irradiation to facilitate the ring closure and aromatization.[4]

Experimental Protocol (Generalized):

-

Condense pyridine-4-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone.

-

Subject the hydrazone intermediate to a cyclization step, which may involve an oxidizing agent or microwave irradiation, to form the 1,2,4-triazole ring.

-

Purify the resulting this compound.

From Isonicotinic Acid Hydrazide (Isoniazid)

Isonicotinic acid hydrazide is a readily available starting material that can be used to construct the triazole ring through various cyclization strategies.[5][6] For instance, it can be reacted with carbon disulfide to form an oxadiazole intermediate, which is then converted to a triazole.[5]

Causality of Experimental Choices:

-

Intermediate Formation: The reaction of isonicotinic acid hydrazide with reagents like carbon disulfide leads to the formation of heterocyclic intermediates (e.g., oxadiazoles).[5]

-

Ring Transformation: These intermediates can then undergo ring transformation reactions, for example, by treatment with hydrazine hydrate, to yield the desired 1,2,4-triazole structure.

Experimental Protocol (Illustrative Example for a related triazole): [5]

-

React isonicotinic acid hydrazide with carbon disulfide in a basic medium to obtain 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiol.

-

Treat the oxadiazole intermediate with hydrazine hydrate to form 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol.

-

Further modifications would be needed to arrive at the target this compound.

Summary of Starting Materials and Synthetic Routes

| Starting Material(s) | Key Intermediates | Advantages | Disadvantages |

| Isonicotinic Acid, Hydrazine | 4-amino-3,5-di-(4-pyridyl)-4H-1,2,4-triazole | Direct route, readily available starting materials. | Requires high temperature and pressure; two-step process including deamination.[1] |

| Isonicotinonitrile, Hydrazine | 4-amino-3,5-di-(4-pyridyl)-4H-1,2,4-triazole | Utilizes a common nitrile starting material. | Two-step process requiring a separate deamination step.[1] |

| Pyridine-4-carboxaldehyde, Hydrazine Hydrate | Hydrazone | Milder initial condensation conditions. | Cyclization may require specific oxidizing agents or equipment (microwave).[4] |

| Isonicotinic Acid Hydrazide | Oxadiazole or other heterocyclic intermediates | Readily available pharmaceutical precursor. | Can be a multi-step process with intermediate isolations.[5] |

Conclusion

The synthesis of this compound can be effectively achieved from several common starting materials, with the choice often depending on laboratory capabilities, desired scale, and the availability of precursors. The routes starting from isonicotinic acid or isonicotinonitrile are well-documented and provide a reliable pathway to the target molecule, albeit with the necessity of a deamination step. As the applications of this versatile ligand continue to expand, the optimization of these synthetic protocols remains a key area of research for chemists and materials scientists.

References

- Synthesis and Characterization of this compound. (2025). Vertex AI Search.

- Synthesis of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole. (n.d.). MDPI.

- (PDF) Synthesis of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole. (2025).

- 3,5-bis(pyridin-4-yl)-4-amino-1,2,4-triazole | 38634-05-8. (2025). ChemicalBook.

- synthesis of 1,2,4 triazole compounds. (n.d.). ISRES.

- Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities. (n.d.). PubMed.

- Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. (2011). Medicinal Chemistry Research.

- Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (n.d.). Springer.

- ChemInform Abstract: Synthesis of Some New 1,2,4-Triazoles Starting from Isonicotinic Acid Hydrazide and Evaluation of Their Antimicrobial Activities. (2010).

- Process for the synthesis of isonicotinic acid hydrazide. (n.d.).

- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic

- Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. (n.d.). PMC.

- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). PMC - NIH.

- Synthesis of 1H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal.

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemmethod.com [chemmethod.com]

- 3. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Discovery and history of dipyridyl triazole compounds.

An In-depth Technical Guide to the Discovery and History of Dipyridyl Triazole Compounds

Authored by Gemini, Senior Application Scientist

Preamble: The Rise of a Privileged Heterocyclic Scaffold

In the vast landscape of medicinal and materials chemistry, certain molecular architectures consistently reappear, earning the designation of "privileged scaffolds." These structures possess the inherent ability to interact with a wide array of biological targets or exhibit unique physicochemical properties, making them fertile ground for discovery. The dipyridyl triazole framework, a heterocyclic system integrating both pyridine and triazole rings, stands as a premier example of such a scaffold.[1][2][3][4] Its journey from a chemical curiosity to a cornerstone in drug development and coordination chemistry is a compelling narrative of rational design, synthetic innovation, and serendipitous discovery.

This guide provides a comprehensive exploration of the discovery and history of dipyridyl triazole compounds. We will traverse the foundational chemistry of the triazole ring, understand the strategic incorporation of the pyridine moiety, and detail the key synthetic milestones that enabled the creation of these versatile molecules. By examining their diverse applications—from potent therapeutics to sophisticated molecular materials—we will illuminate the causality behind the sustained scientific interest in this remarkable class of compounds.

Foundational Chemistry: The Triazole Core

The story of dipyridyl triazoles begins with the triazole ring itself. The term "triazole" was first introduced by Bladin in 1885 to describe a five-membered aromatic ring system containing three nitrogen atoms (molecular formula C₂H₃N₃).[3][5] Triazoles exist as two constitutional isomers: the 1,2,3-triazole and the 1,2,4-triazole.[5][6]

-

1,2,3-Triazole: Often synthesized via the Huisgen 1,3-dipolar cycloaddition of an azide and an alkyne. The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, making them readily accessible.[7][8]

-

1,2,4-Triazole: This isomer is arguably more prominent in the history of dipyridyl triazoles and many pharmaceuticals. It exists in two tautomeric forms (1H and 4H) and serves as a crucial pharmacophore due to its unique electronic properties, hydrogen bonding capability, and metabolic stability.[9]

The triazole ring is not merely a passive linker. Its nitrogen atoms act as hydrogen bond acceptors, and N-H groups can be hydrogen bond donors, enabling potent interactions with biological receptors like enzymes and nucleic acids.[10][11] This capacity for high-affinity binding is a primary reason for its prevalence in medicinal chemistry.[9]

Strategic Evolution: Incorporation of the Pyridine Moiety